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molecular formula Cl3La B8816411 Lanthanum(III)chloride CAS No. 11098-96-7

Lanthanum(III)chloride

Cat. No. B8816411
M. Wt: 245.26 g/mol
InChI Key: ICAKDTKJOYSXGC-UHFFFAOYSA-K
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Patent
US08808660B2

Procedure details

Adding 7 liters of the above magnesium bicarbonate solution into a reactor containing 1.6 liters of lanthanum chloride solution (0.92 mol/L) to react for 2 hours, and controlling the reaction temperature at 50° C. and the pH value of mother liquor at 6.5, the rare-earth (RE) ions can be completely precipitated, and then lanthanum carbonate is obtained after filtration.
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[O-:2].[Mg+2].[C:6](=[O:9])([OH:8])[O-:7].[Cl-].[La+3:11].[Cl-].[Cl-]>>[C:1](=[O:2])([O-:4])[O-:3].[La+3:11].[C:6](=[O:7])([O-:9])[O-:8].[C:1](=[O:2])([O-:4])[O-:3].[La+3:11] |f:0.1.2,3.4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
7 L
Type
reactant
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Step Two
Name
Quantity
1.6 L
Type
reactant
Smiles
[Cl-].[La+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
the pH value of mother liquor at 6.5, the rare-earth (RE) ions can be completely precipitated

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[La+3].C([O-])([O-])=O.C([O-])([O-])=O.[La+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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